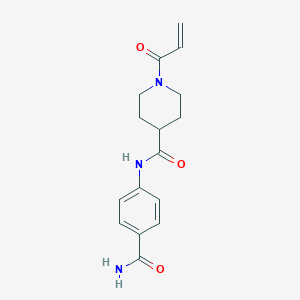
N-(4-Carbamoylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Carbamoylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a carbamoyl group, and an enoyl group, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Carbamoylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts to optimize the yield and purity of the product.
Industrial Production Methods: For industrial production, the synthesis pathway is optimized to ensure safety, cost-effectiveness, and high yield. This often involves scaling up the laboratory methods and using more efficient reaction conditions and equipment to handle larger quantities of reactants and products .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Carbamoylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a more oxygenated derivative, while reduction could yield a more hydrogenated product .
Wissenschaftliche Forschungsanwendungen
N-(4-Carbamoylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of pigments, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-(4-Carbamoylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific proteins, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Para-aminobenzoic acid (PABA): Known for its use in sunscreen and as a vitamin precursor.
4-Aminobenzoylbenzamide: An intermediate in the production of pigments and other industrial chemicals
Uniqueness: Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry .
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-14(20)19-9-7-12(8-10-19)16(22)18-13-5-3-11(4-6-13)15(17)21/h2-6,12H,1,7-10H2,(H2,17,21)(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAVNERRNJUNAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2409569.png)


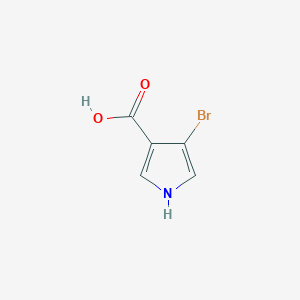
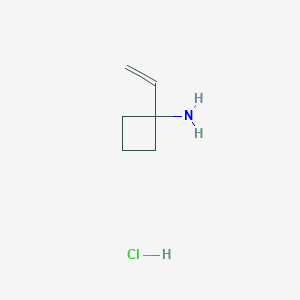
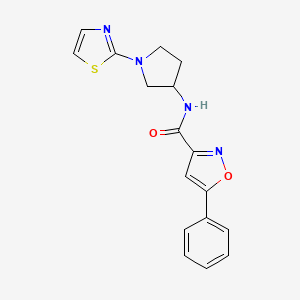
![1-(3-Chloro-4-fluorobenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2409577.png)
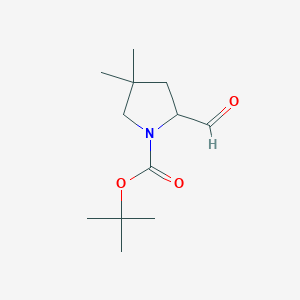
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide](/img/structure/B2409580.png)

![(E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2409587.png)
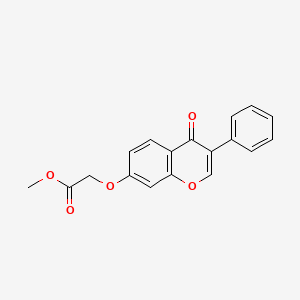
![2-Chloro-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]propanamide](/img/structure/B2409589.png)
![2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2409591.png)
